
6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione is a chemical compound with a unique structure that includes a triazine ring substituted with a hydroxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of alkoxyamines, which undergo homolytic cleavage upon chemical oxidation or photo-induced hydrogen transfer . The reaction conditions often include the presence of a catalyst, such as lead dioxide, and a solvent like tert-butylbenzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like tert-butylbenzene or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitroxide radicals, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it can inhibit protein kinases, leading to alterations in cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: This compound has similar structural features and exhibits strong cytotoxic activity against cancer cell lines.
Bilastine: A nonsedating H1 receptor antihistamine with a similar hydroxy and methyl substitution pattern.
Uniqueness
6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione is unique due to its specific triazine ring structure and the presence of both hydroxy and methyl groups. This combination of features gives it distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-(1-hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3-11)4-5(12)8-6(13)10-9-4/h11H,3H2,1-2H3,(H2,8,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRRHPBFRZPBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.